molecular formula C9H9BrFNO2 B13597917 1-(3-Bromopropyl)-3-fluoro-4-nitrobenzene

1-(3-Bromopropyl)-3-fluoro-4-nitrobenzene

Cat. No.: B13597917
M. Wt: 262.08 g/mol
InChI Key: YSGZXHRXKAJWEJ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-fluoro-4-nitrobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromopropyl group, a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-3-fluoro-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 3-fluoro-4-nitrobenzene followed by the alkylation with 1,3-dibromopropane. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid are typical reducing agents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are often employed.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Reduction: The major product is 1-(3-Aminopropyl)-3-fluoro-4-nitrobenzene.

    Oxidation: Products include carboxylic acids and aldehydes derived from the oxidation of the alkyl chain.

Scientific Research Applications

1-(3-Bromopropyl)-3-fluoro-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the preparation of functionalized polymers and advanced materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of bioactive compounds with therapeutic properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-4-nitrobenzene involves its interaction with nucleophiles and electrophiles. The bromopropyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can participate in redox reactions, altering the electronic properties of the molecule. These interactions can affect molecular targets such as enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(3-Bromopropyl)-4-nitrobenzene: Lacks the fluorine atom, which can influence its reactivity and applications.

    1-(3-Bromopropyl)-3-chloro-4-nitrobenzene: Contains a chlorine atom instead of fluorine, affecting its chemical properties.

    1-(3-Bromopropyl)-3-methyl-4-nitrobenzene: The presence of a methyl group instead of fluorine alters its steric and electronic characteristics.

Uniqueness: 1-(3-Bromopropyl)-3-fluoro-4-nitrobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The combination of bromopropyl, fluoro, and nitro groups makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

4-(3-bromopropyl)-2-fluoro-1-nitrobenzene

InChI

InChI=1S/C9H9BrFNO2/c10-5-1-2-7-3-4-9(12(13)14)8(11)6-7/h3-4,6H,1-2,5H2

InChI Key

YSGZXHRXKAJWEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)F)[N+](=O)[O-]

Origin of Product

United States

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